molecular formula C22H21Cl2N3O2 B12174513 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12174513
M. Wt: 430.3 g/mol
InChI Key: NRYLBIVABURWJB-UHFFFAOYSA-N
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Description

The compound 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a piperazine derivative featuring a 2,4-dichlorophenyl carbonyl group and an indol-3-yl propanone moiety.

Properties

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

1-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C22H21Cl2N3O2/c23-16-6-7-18(19(24)13-16)22(29)27-11-9-26(10-12-27)21(28)8-5-15-14-25-20-4-2-1-3-17(15)20/h1-4,6-7,13-14,25H,5,8-12H2

InChI Key

NRYLBIVABURWJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. The process generally starts with the preparation of the indole derivative, followed by the introduction of the piperazine moiety and the dichlorophenyl group. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the dichlorophenyl group can contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Aromatic Substituent Comparisons
Compound Name Aromatic Group Key Structural Features Molecular Weight (g/mol) Source
Target Compound 2,4-Dichlorophenyl Piperazine-carbonyl, indol-3-yl propanone ~391.3 (estimated) N/A
3-(1H-Indol-3-yl)-1-{4-[(4-Methoxyphenyl)Carbonyl]Piperazin-1-yl}Propan-1-One 4-Methoxyphenyl Methoxy substitution instead of dichloro 391.47 STL303597
(R)-2-Amino-3-(2,4-Dichlorophenyl)-1-(1H-Indol-6-yl)Propan-1-One 2,4-Dichlorophenyl Amino group, indol-6-yl substitution 359.23 Synthetic
1-[4-(3-Chlorophenyl)Piperazin-1-Yl]-3-(Naphthalen-1-Yl)Prop-2-En-1-One 3-Chlorophenyl, naphthyl Chlorophenyl, naphthalene substitution 376.88 CAS 329779-53-5

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorophenyl group (electron-withdrawing) in the target compound may enhance binding affinity to hydrophobic receptor pockets compared to the 4-methoxyphenyl analog (electron-donating) .
  • Indole Positional Isomerism : The indol-3-yl group in the target compound differs from the indol-6-yl substitution in , which could alter steric interactions in receptor binding .

Core Scaffold Modifications

Key Findings :

  • Piperazine vs. Pyrazole Scaffolds: The target compound’s piperazine-propanone core lacks the pyrazole-carboxamide structure of AM-251, suggesting divergent receptor targets (e.g., serotonin vs. cannabinoid systems) .
  • Thiazolidinone Hybrids: The compound in incorporates a thiazolidinone ring, which may confer distinct redox or metabolic properties compared to the propanone linkage in the target compound .

Pharmacokinetic and Physicochemical Properties

Table 3: Calculated Properties of Selected Analogs
Compound Name LogP (Predicted) Solubility (mg/mL) pKa (Predicted)
Target Compound ~3.8 Low (hydrophobic) ~1.9 (amine)
1-[4-(3-Chlorophenyl)Piperazin-1-Yl]-3-(Naphthalen-1-Yl)Prop-2-En-1-One 3.2 <0.1 1.89
3-(1H-Indol-3-yl)-1-{4-[(4-Methoxyphenyl)Carbonyl]Piperazin-1-yl}Propan-1-One 2.5 0.05–0.1 2.1

Key Findings :

  • Acid-Base Properties : The pKa values (~1.9–2.1) suggest protonation at physiological pH, influencing solubility and receptor interactions .

Biological Activity

The compound 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic molecule that combines structural elements of indole and piperazine, both of which are known for their significant biological activities. Its molecular formula is C22H21Cl2N3O2C_{22}H_{21}Cl_{2}N_{3}O_{2}, and it has a molecular weight of 430.3 g/mol. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The presence of the indole nucleus is common in many pharmacologically active substances, while the piperazine ring enhances binding affinity to biological targets. The dichlorophenyl group may influence the compound's pharmacokinetic properties.

Property Value
Molecular FormulaC22H21Cl2N3O2
Molecular Weight430.3 g/mol
IUPAC Name1-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
InChIInChI=1S/C22H21Cl2N3O2/c23-16...
SMILESC1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)Cl)Cl

The mechanism of action for this compound involves its interaction with various receptors and enzymes in the body. The indole moiety can modulate receptor activity, while the piperazine component enhances binding affinity and selectivity. The dichlorophenyl group may also contribute to the overall pharmacological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing an indole moiety have been associated with reduced cell proliferation in cancerous cells.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, particularly through modulation of dopamine receptors. This could be relevant in treating neurodegenerative diseases.
  • Antiviral and Anti-inflammatory Properties : The compound has been investigated for its potential antiviral effects and ability to modulate inflammatory responses, which may have implications for treating viral infections and inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one:

  • Dopamine Receptor Interaction :
    • A study highlighted a related compound's ability to selectively activate the D3 dopamine receptor while exhibiting minimal activity at the D2 receptor. This selectivity is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent antiproliferative activity .
  • Structure–Activity Relationship (SAR) :
    • SAR studies have been conducted to optimize the functional potency of similar compounds by modifying different regions of the molecular scaffold. These studies help identify critical structural features that enhance biological activity .

Comparative Analysis with Similar Compounds

The following table compares 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-{4-[2,4-Dichlorophenyl]carbonyl}piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-oneIndole and piperazine moietiesAnticancer, neuroprotective
1-{4-[3-Fluorophenyl]carbonyl}piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-oneVariation in halogen substitutionPotentially similar activities
3-[4-(3-Pyridyl)piperazin-1-yl]propan-1-oneContains pyridine instead of indoleDifferent pharmacological profile

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